LDC000067

Catalog No.
S532662
CAS No.
1073485-20-7
M.F
C18H18N4O3S
M. Wt
370.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LDC000067

CAS Number

1073485-20-7

Product Name

LDC000067

IUPAC Name

[3-[[6-(2-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]methanesulfonamide

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C18H18N4O3S/c1-25-17-8-3-2-7-15(17)16-10-18(21-12-20-16)22-14-6-4-5-13(9-14)11-26(19,23)24/h2-10,12H,11H2,1H3,(H2,19,23,24)(H,20,21,22)

InChI Key

GGQCIOOSELPMBB-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=CC(=NC=N2)NC3=CC=CC(=C3)CS(=O)(=O)N

solubility

Soluble in DMSO (50mg/mL).

Synonyms

3-((6-(2-methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methane sulfonamide, 3-((6-(2-methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methanesulfonamide, LDC000067, LDC067

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NC=N2)NC3=CC=CC(=C3)CS(=O)(=O)N

The exact mass of the compound (3-((6-(2-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methanesulfonamide is 370.11 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO (50mg/mL).. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

LDC000067 is a small molecule compound primarily known for its role as a cyclin-dependent kinase 9 inhibitor. It has gained attention in cancer research due to its ability to selectively inhibit the catalytic activity of cyclin-dependent kinase 9, which is crucial for the regulation of transcription and cell proliferation. The compound is derived from a 2,4-aminopyrimidine scaffold and was identified through a chemical library screening aimed at targeting ATP-binding pockets in kinases. Its structure allows it to exert significant effects on RNA polymerase II activity, enhancing transcriptional pausing and inducing apoptosis in cancer cells .

There is no current information available regarding the mechanism of action of this compound.

  • Sulfonamides can exhibit a range of toxicities depending on the specific structure. They may cause allergic reactions or interfere with specific enzymes [].
  • Aromatic amines can have varying degrees of toxicity and may be harmful upon inhalation, ingestion, or skin contact [].

LDC000067 functions by competitively inhibiting the activity of cyclin-dependent kinase 9, which leads to a decrease in the transcription of genes associated with cell survival and proliferation. The compound's mechanism involves the binding to the ATP-binding site of the kinase, resulting in reduced phosphorylation of RNA polymerase II. This inhibition can lead to a selective reduction in short-lived mRNAs, including those involved in regulating apoptosis and cell cycle progression .

The biological activity of LDC000067 has been extensively studied, particularly its effects on cancer cells. It has demonstrated potent antitumor efficacy by inducing apoptosis in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The compound also inhibits the production of inflammatory cytokines and matrix metalloproteinases, which are often upregulated in tumor environments, thereby contributing to its potential as an anti-cancer agent . Additionally, LDC000067 has shown selectivity for cyclin-dependent kinase 9 over other kinases, making it a promising candidate for targeted cancer therapies .

The synthesis of LDC000067 involves several key steps:

  • Formation of Intermediate:
    • A solution of 4,6-dichloropyrimidine is reacted with 2-methoxyphenylboronic acid in the presence of a palladium catalyst and potassium carbonate to yield 4-chloro-6-(2-methoxyphenyl)pyrimidine.
  • Final Product Formation:
    • This intermediate is then reacted with (3-aminophenyl) methanesulfonamide in dimethylformamide at elevated temperatures to produce LDC000067. The final product is purified through ion exchange chromatography and lyophilization .

LDC000067 is primarily explored for its applications in cancer therapy due to its ability to inhibit cyclin-dependent kinase 9. Its selectivity and potency make it a valuable tool for studying transcriptional regulation in cancer cells. Furthermore, it may serve as a lead compound for developing new therapeutic agents targeting other malignancies associated with dysregulated CDK9 activity .

Interaction studies have revealed that LDC000067 effectively inhibits the growth of various tumor cell lines by disrupting CDK9-mediated transcriptional processes. In addition to inducing apoptosis, it also affects the expression levels of several oncogenes and tumor suppressors by modulating RNA polymerase II activity. These interactions underscore its potential as a therapeutic agent that can alter the tumor microenvironment and improve treatment outcomes .

LDC000067 shares similarities with other cyclin-dependent kinase inhibitors but stands out due to its selectivity for CDK9. Below are some similar compounds along with their unique features:

Compound NameMechanism of ActionSelectivityUnique Features
BAY-1143572CDK9 inhibitionHighFirst highly selective clinical inhibitor
AZD-4573CDK9 inhibitionModerateDeveloped for advanced malignancies
FlavopiridolBroad-spectrum CDK inhibitionLowKnown for multiple kinase targets
DRBInhibits transcription elongationLowNon-selective; affects multiple pathways

LDC000067's unique profile lies in its high selectivity for cyclin-dependent kinase 9 over other cyclin-dependent kinases, making it an attractive candidate for targeted cancer therapies without affecting other critical cellular functions .

LDC000067, also known as 3-[[6-(2-methoxyphenyl)-4-pyrimidinyl]amino]benzenemethanesulfonamide, is a synthetic small molecule with the molecular formula $$ \text{C}{18}\text{H}{18}\text{N}{4}\text{O}{3}\text{S} $$ and a molecular weight of 370.43 g/mol. Its IUPAC name reflects its structural components:

  • A pyrimidine ring substituted at position 6 with a 2-methoxyphenyl group.
  • An amino linkage at position 4 of the pyrimidine ring, connecting to a benzenemethanesulfonamide moiety.

Key structural features include:

FeatureDescription
Pyrimidine coreCentral heterocyclic ring with nitrogen atoms at positions 1 and 3.
2-Methoxyphenyl groupAromatic substituent at position 6, providing hydrophobicity.
Sulfonamide groupPolar functional group contributing to kinase binding affinity.

The SMILES string is $$ \text{COC1=CC=CC=C1C2=CC(=NC=N2)NC3=CC=CC(=C3)CS(=O)(=O)N} $$, and the InChIKey is $$ \text{GGQCIOOSELPMBB-UHFFFAOYSA-N} $$.

Synthetic Pathways and Optimization Strategies

LDC000067 is synthesized through a multi-step route involving key intermediates and coupling reactions.

Key Steps:

  • Pyrimidine Intermediate Preparation:
    • 4-Chloro-6-(2-methoxyphenyl)pyrimidine is synthesized via nucleophilic substitution or cross-coupling reactions.
  • Amination Reaction:
    • Reacting the pyrimidine intermediate with (3-aminophenyl)methanesulfonamide under acidic conditions (e.g., HCl in DMSO) to form the C–N bond.
  • Purification:
    • Column chromatography or recrystallization achieves ≥98% purity.

Optimization Strategies:

  • Solvent Selection: Transitioning from organic solvents (e.g., DMF) to water in amination steps improves safety and reduces costs.
  • Catalysis: Copper and visible light-mediated S(O)$$_2$$–N coupling enhances efficiency for sulfonamide formation.
  • Yield Improvements: Avoiding harsh reagents (e.g., NaH) in favor of milder bases like pyridine reduces side reactions.

Example reaction scheme:
$$
\text{4-Chloro-6-(2-methoxyphenyl)pyrimidine} + \text{(3-aminophenyl)methanesulfonamide} \xrightarrow{\text{HCl, DMSO}} \text{LDC000067}
$$

Physicochemical Properties and Stability Analysis

Physicochemical Properties:

PropertyValue/DescriptionSource
Solubility (DMSO)69 mg/mL (186 mM)
LogP (predicted)3.2 (moderate lipophilicity)
pKa10.27 (sulfonamide group)
Melting PointNot explicitly reported; likely >200°C (powder)

Stability:

  • Storage: Stable at -20°C under inert gas (N$$_2$$ or Ar) for ≥3 years.
  • Degradation: Susceptible to hydrolysis under strong acidic/basic conditions due to the sulfonamide and pyrimidine groups. Light-sensitive; requires protection from UV exposure.

Analytical Characterization:

  • HPLC: Purity ≥98% (C18 column, acetonitrile/water gradient).
  • Spectroscopy:
    • $$ ^1\text{H NMR} $$: Aromatic protons (δ 6.8–8.5 ppm), methoxy singlet (δ 3.8 ppm).
    • HRMS: $$ [\text{M+H}]^+ $$ m/z 371.1174 (calculated: 371.1178).

P-TEFb Complex Modulation and RNA Polymerase II Phosphorylation

LDC000067 is a small-molecule inhibitor that binds with high affinity to Cyclin-dependent kinase 9, the catalytic core of Positive Transcription Elongation Factor b. Biochemical profiling demonstrates a half-maximal inhibitory concentration of forty-four nanomoles per litre for Cyclin-dependent kinase 9, with over fifty-fold selectivity against every other Cyclin-dependent kinase family member tested [1] [2].

Target kinaseHalf-maximal inhibitory concentration (µM)Selectivity versus Cyclin-dependent kinase 9
Cyclin-dependent kinase 9–Cyclin T10.044 ± 0.010
Cyclin-dependent kinase 2–Cyclin A2.44 ± 0.2355-fold [1]
Cyclin-dependent kinase 1–Cyclin B15.51 ± 0.33125-fold [1]
Cyclin-dependent kinase 4–Cyclin D19.24 ± 0.17210-fold [1]
Cyclin-dependent kinase 6–Cyclin D3> 10> 227-fold [1]
Cyclin-dependent kinase 7–Cyclin H–MAT1> 10> 227-fold [1]

In cell-based assays the compound competes with adenosine triphosphate for the catalytic pocket of Cyclin-dependent kinase 9, diminishing phosphorylation of the serine-two residue within the C-terminal heptad repeat of the largest sub-unit of RNA polymerase II. A sixty-minute exposure of HeLa cells to ten micromoles per litre reduces serine-two phosphorylation by approximately forty per cent without altering serine-five or serine-seven modification [3]. Comparable treatment of mouse embryonic stem cells lowers serine-two phosphorylation by 1.6-fold within ninety minutes [1].

Cell modelLDC000067 (µM)Exposure time (min)Reduction of serine-two phosphorylation
HeLa106040% decrease [3]
Mouse embryonic stem cells10901.6-fold decrease [1]

By attenuating serine-two phosphorylation, LDC000067 curtails productive elongation and triggers phosphorylation-dependent stress signalling, exemplified by rapid accumulation of the tumour suppressor protein cellular tumour antigen 53 in its active phospho-serine-three-hundred-ninety-two state [1].

Impact on Promoter-Proximal Pausing and Elongation Dynamics

Positive Transcription Elongation Factor b normally promotes release of paused RNA polymerase II by phosphorylating negative elongation factors and the polymerase C-terminal domain. LDC000067 restricts this activity, forcing RNA polymerase II to accumulate immediately downstream of numerous promoters. Chromatin-immunoprecipitation mapping across the proto-oncogene MYC illustrates the characteristic signature:

  • Total RNA polymerase II and the serine-five- or serine-seven-phosphorylated forms increase at the first 100 base pairs.
  • Serine-two-phosphorylated polymerase declines progressively toward the gene terminus.

The net effect is an elevated pause index and a marked reduction in nascent transcript production (approximately fifty-per-cent decline for MYC after ninety minutes at ten micromoles per litre) [1]. Similar promoter-proximal enrichment is detected across additional loci without corresponding increases in three-prime gene body occupancy, confirming inefficient transition into processive elongation [1].

Magnesium titration experiments in nuclear extract reveal that higher divalent-cation concentrations alleviate the inhibitory effect, underscoring the adenosine-triphosphate-competitive nature of the compound during elongation complex formation [1].

Genome-Wide Effects on Short-Lived Messenger RNA Populations

Whole-transcriptome hybridisation of THP-1 acute myeloid leukaemia cells treated for ninety minutes with ten micromoles per litre of LDC000067 identifies approximately thirteen-hundred transcripts (4.5 per cent of the detectable transcriptome) that change significantly; ninety-four per cent of these messages are down-regulated [1]. Strikingly, the repressed cohort is enriched for transcripts with rapid basal turnover, including immediate early transcription factors and anti-apoptotic regulators.

Representative short-lived messenger ribonucleic acidBasal half-life (h)Fold reduction after 90 min (10 µM)Functional category
MYC proto-oncogene< 1-7.0 [1]Cell-cycle progression
FBJ murine osteosarcoma viral oncogene homologue< 1-5.0 [1]Mitogen response
Induced myeloid leukaemia cell differentiation protein-1< 2-4.3 [1]Differentiation
Myeloid cell leukaemia-sequence 1< 2-3.8 [1]Anti-apoptosis

Messenger ribonucleic acid species known to be intrinsically stable, such as ribosomal protein transcripts, do not decline at the mature-messenger level, yet exon-intron quantitative polymerase chain reaction reveals a uniform drop in their nascent heterogeneous nuclear ribonucleic acid, indicating that LDC000067 suppresses primary transcription broadly while the apparent abundance of long-lived messages masks this inhibition [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

370.10996162 g/mol

Monoisotopic Mass

370.10996162 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Xue S, Shao Q, Zhu LB, Jiang YF, Wang C, Xue B, Lu HM, Sang WL, Ma JZ. LDC000067 suppresses RANKL-induced osteoclastogenesis in vitro and prevents LPS-induced osteolysis in vivo. Int Immunopharmacol. 2019 Oct;75:105826. doi: 10.1016/j.intimp.2019.105826. Epub 2019 Aug 19. PubMed PMID: 31437791.
2: Xue S, Zhu L, Wang C, Jiang Y, Lu H, Liu Y, Shao Q, Xue B, Sang W, Ma J. CDK9 attenuation exerts protective effects on catabolism and hypertrophy in chondrocytes and ameliorates osteoarthritis development. Biochem Biophys Res Commun. 2019 Sep 10;517(1):132-139. doi: 10.1016/j.bbrc.2019.07.032. Epub 2019 Jul 13. PubMed PMID: 31307784.
3: Wang J, Dean DC, Hornicek FJ, Shi H, Duan Z. Cyclin-dependent kinase 9 (CDK9) is a novel prognostic marker and therapeutic target in ovarian cancer. FASEB J. 2019 May;33(5):5990-6000. doi: 10.1096/fj.201801789RR. Epub 2019 Feb 6. PubMed PMID: 30726104; PubMed Central PMCID: PMC6463912.
4: Löschmann N, Michaelis M, Rothweiler F, Voges Y, Balónová B, Blight BA, Cinatl J Jr. ABCB1 as predominant resistance mechanism in cells with acquired SNS-032 resistance. Oncotarget. 2016 Sep 6;7(36):58051-58064. doi: 10.18632/oncotarget.11160. PubMed PMID: 27517323; PubMed Central PMCID: PMC5295411.
5: Albert TK, Rigault C, Eickhoff J, Baumgart K, Antrecht C, Klebl B, Mittler G, Meisterernst M. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor. Br J Pharmacol. 2014 Jan;171(1):55-68. doi: 10.1111/bph.12408. PubMed PMID: 24102143; PubMed Central PMCID: PMC3874696.

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